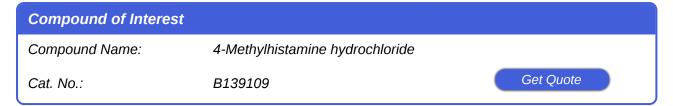


Comparative Analysis of 4-Methylhistamine Hydrochloride: An H4 Receptor Agonist

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **4-Methylhistamine hydrochloride**'s performance as a histamine H4 receptor (H4R) against other relevant compounds. The information presented is supported by experimental data to aid in the selection of appropriate pharmacological tools for H4R research.

Introduction to 4-Methylhistamine and the H4 Receptor

The histamine H4 receptor is the most recently identified of the four histamine receptor subtypes and is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, and T cells.[1] Its involvement in inflammatory and immune responses has made it a significant target for drug discovery in conditions such as allergic rhinitis, asthma, and dermatitis.[1][2] 4-Methylhistamine has been identified as a potent and selective agonist for the H4 receptor, making it a valuable tool for elucidating the receptor's physiological and pathological roles.[3][4]

Quantitative Comparison of H4 Receptor Ligands

The following tables summarize the binding affinities (Ki) and functional potencies (pEC50/EC50) of 4-Methylhistamine and other key H4 receptor agonists and antagonists.



Lower Ki and EC50 values indicate higher affinity and potency, respectively, while a higher pEC50 value indicates greater potency.

Table 1: H4 Receptor Agonist Comparison

Compound	Туре	Ki (nM)	pEC50	EC50 (nM)	Selectivity
4- Methylhistami ne	Full Agonist	50[3][4]	7.4[3][4]	~40	>100-fold for H4R over H1R, H2R, H3R[3][4]
VUF 8430	Full Agonist	31.6[5]	7.3[6]	50[5]	High for H4R, moderate for H3R[6]
UR-PI376	Full Agonist	-	7.47[1]	-	Selective for H4R, moderate inverse agonist at H3R[1]
Clobenpropit	Partial Agonist	13[3]	-	3 (induces eosinophil shape change)[7]	Potent H3R antagonist/inv erse agonist[3]
ST-1006	Full Agonist	pKi = 7.94 (~11.5)[2][8]	-	-	Potent H4R agonist[2]
Immepip	Full Agonist	9[9][10]	-	-	Potent H3R agonist[9][10]

Table 2: H4 Receptor Antagonist

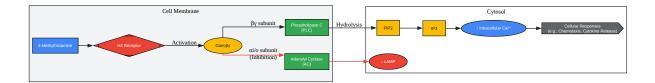


Compound	Туре	Ki (nM)	pA2
JNJ 7777120	Antagonist/Inverse Agonist	4.5[11][12][13]	7.8[3]

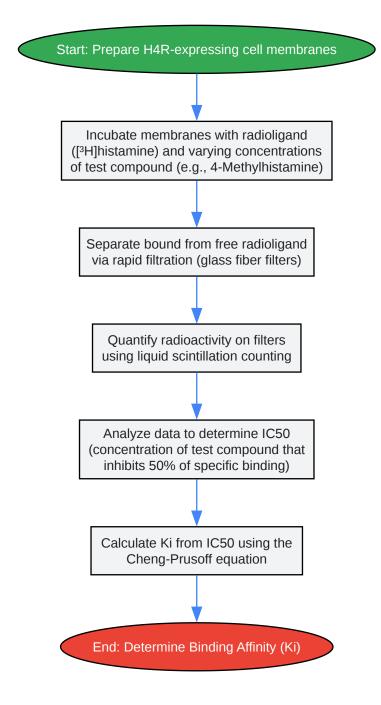
H4 Receptor Signaling Pathway

Activation of the Gαi/o-coupled H4 receptor by an agonist like 4-Methylhistamine initiates a signaling cascade that leads to various cellular responses. The primary pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. These signaling events ultimately mediate downstream effects such as chemotaxis and cytokine release.

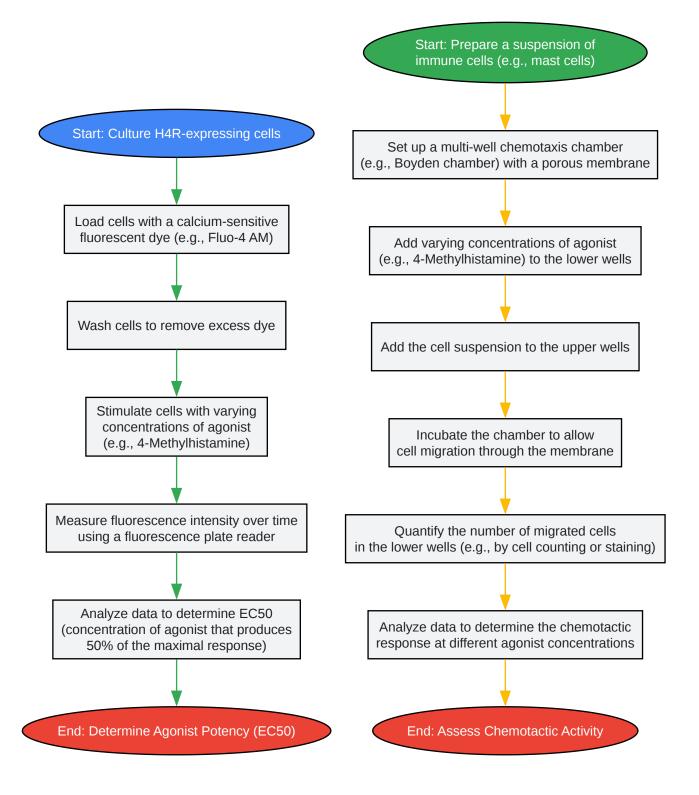












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